molecular formula C11H11NO2 B13619718 4-(3-Cyanophenyl)butanoic acid

4-(3-Cyanophenyl)butanoic acid

Cat. No.: B13619718
M. Wt: 189.21 g/mol
InChI Key: JGIIENUTAXNMKQ-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)butanoic acid is an organic compound with the molecular formula C11H11NO2 It is characterized by a butanoic acid backbone with a cyanophenyl group attached at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)butanoic acid typically involves the reaction of 3-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The cyanophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products

Scientific Research Applications

4-(3-Cyanophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)butanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Cyanophenyl)butanoic acid
  • Phenylbutyric acid
  • 3-(4-Cyanophenyl)propanoic acid

Uniqueness

4-(3-Cyanophenyl)butanoic acid is unique due to the position of the cyanophenyl group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(3-cyanophenyl)butanoic acid

InChI

InChI=1S/C11H11NO2/c12-8-10-5-1-3-9(7-10)4-2-6-11(13)14/h1,3,5,7H,2,4,6H2,(H,13,14)

InChI Key

JGIIENUTAXNMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CCCC(=O)O

Origin of Product

United States

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